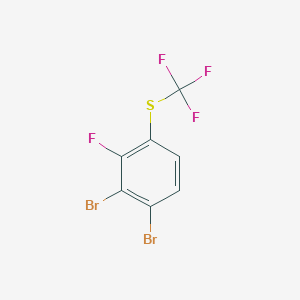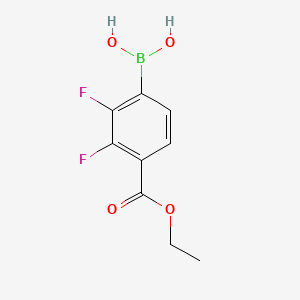
(4-(Ethoxycarbonyl)-2,3-difluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Ethoxycarbonyl)-2,3-difluorophenyl)boronic acid is an organoboron compound with the molecular formula C9H9BF2O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethoxycarbonyl)-2,3-difluorophenyl)boronic acid typically involves the reaction of 4-iodo-2,3-difluorobenzoic acid ethyl ester with triisopropyl borate under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically isolated through crystallization and further purified to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(4-(Ethoxycarbonyl)-2,3-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidative Hydroxylation: This reaction converts the boronic acid to the corresponding phenol using oxidizing agents.
Homolytic Aromatic Substitution: This reaction involves the substitution of the boronic acid group with other functional groups under radical conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or DMF).
Oxidative Hydroxylation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Homolytic Aromatic Substitution: Radical initiators such as AIBN (azobisisobutyronitrile) and solvents like benzene or toluene.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidative Hydroxylation: Phenols.
Homolytic Aromatic Substitution: Substituted aromatic compounds.
Scientific Research Applications
(4-(Ethoxycarbonyl)-2,3-difluorophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Ethoxycarbonyl)-2,3-difluorophenyl)boronic acid primarily involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . In biological systems, the boronic acid can form reversible covalent bonds with diols, making it useful as a molecular probe .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-(Ethoxycarbonyl)-2,3-difluorophenyl)boronic acid is unique due to the presence of both ethoxycarbonyl and difluoro substituents on the phenyl ring. These substituents enhance the compound’s reactivity and stability, making it more versatile in various chemical reactions compared to its analogs .
Properties
Molecular Formula |
C9H9BF2O4 |
|---|---|
Molecular Weight |
229.98 g/mol |
IUPAC Name |
(4-ethoxycarbonyl-2,3-difluorophenyl)boronic acid |
InChI |
InChI=1S/C9H9BF2O4/c1-2-16-9(13)5-3-4-6(10(14)15)8(12)7(5)11/h3-4,14-15H,2H2,1H3 |
InChI Key |
UWDSRMRVCWBPSB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(=O)OCC)F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


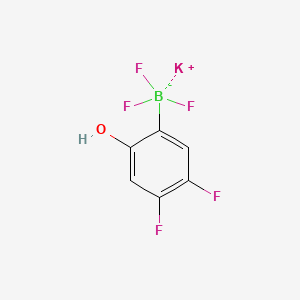
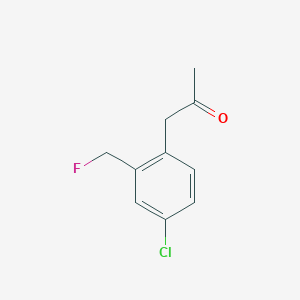
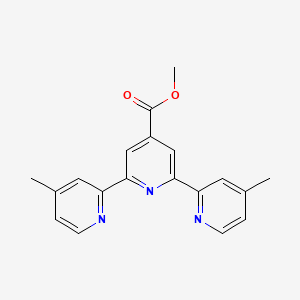
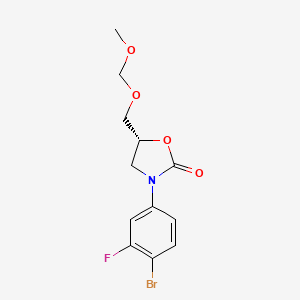
![(2',3'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14042165.png)
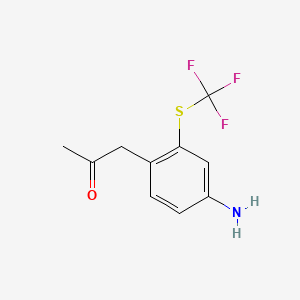
![(R)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14042173.png)
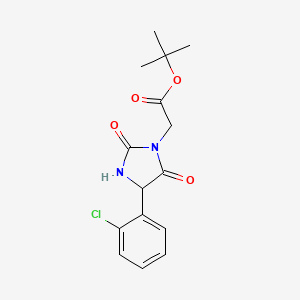
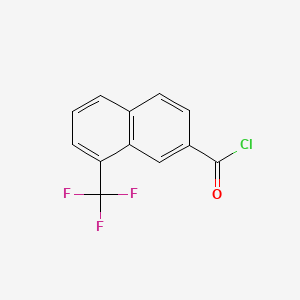

![(Z)-tert-butyl (3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate](/img/structure/B14042205.png)
![N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B14042210.png)
![2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14042213.png)
